molecular formula C12H18N2O2S B12223081 N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide

N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B12223081
M. Wt: 254.35 g/mol
InChI Key: CMCWSVWXIWHPLA-QWRGUYRKSA-N
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Description

N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and thiazole intermediates. One common method involves the reaction of 2-hydroxycyclohexanone with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with dimethylamine and a carboxylating agent to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyl and carboxamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide stands out due to its combination of a thiazole ring and a carboxamide group, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H18N2O2S/c1-8-13-9(7-17-8)12(16)14(2)10-5-3-4-6-11(10)15/h7,10-11,15H,3-6H2,1-2H3/t10-,11-/m0/s1

InChI Key

CMCWSVWXIWHPLA-QWRGUYRKSA-N

Isomeric SMILES

CC1=NC(=CS1)C(=O)N(C)[C@H]2CCCC[C@@H]2O

Canonical SMILES

CC1=NC(=CS1)C(=O)N(C)C2CCCCC2O

Origin of Product

United States

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